molecular formula C17H15Cl2NO3 B4673840 Propyl 4-{[(2,3-dichlorophenyl)carbonyl]amino}benzoate

Propyl 4-{[(2,3-dichlorophenyl)carbonyl]amino}benzoate

Cat. No.: B4673840
M. Wt: 352.2 g/mol
InChI Key: DYVVLNOSAIWLLN-UHFFFAOYSA-N
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Description

Propyl 4-{[(2,3-dichlorophenyl)carbonyl]amino}benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a propyl ester group attached to a benzoic acid derivative, which is further substituted with a 2,3-dichlorophenyl group and a carbonyl amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-{[(2,3-dichlorophenyl)carbonyl]amino}benzoate typically involves a multi-step process. One common method includes the following steps:

    Acylation: The starting material, 4-aminobenzoic acid, undergoes acylation with 2,3-dichlorobenzoyl chloride in the presence of a base such as pyridine to form 4-{[(2,3-dichlorophenyl)carbonyl]amino}benzoic acid.

    Esterification: The resulting product is then esterified with propanol in the presence of an acid catalyst like sulfuric acid to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-{[(2,3-dichlorophenyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Hydrolysis: 4-{[(2,3-dichlorophenyl)carbonyl]amino}benzoic acid and propanol.

    Reduction: Propyl 4-{[(2,3-dichlorophenyl)methylamino]benzoate}.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propyl 4-{[(2,3-dichlorophenyl)carbonyl]amino}benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propyl 4-{[(2,3-dichlorophenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The carbonyl amide linkage allows it to form hydrogen bonds with proteins, potentially inhibiting their activity. The 2,3-dichlorophenyl group enhances its binding affinity to hydrophobic pockets within the target molecules. This compound may also interfere with cellular pathways by modulating enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-{[(2,3-dichlorophenyl)carbonyl]amino}benzoate: Similar structure but with a methyl ester group instead of a propyl ester.

    Ethyl 4-{[(2,3-dichlorophenyl)carbonyl]amino}benzoate: Similar structure but with an ethyl ester group instead of a propyl ester.

    Butyl 4-{[(2,3-dichlorophenyl)carbonyl]amino}benzoate: Similar structure but with a butyl ester group instead of a propyl ester.

Uniqueness

Propyl 4-{[(2,3-dichlorophenyl)carbonyl]amino}benzoate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The propyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications.

Properties

IUPAC Name

propyl 4-[(2,3-dichlorobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO3/c1-2-10-23-17(22)11-6-8-12(9-7-11)20-16(21)13-4-3-5-14(18)15(13)19/h3-9H,2,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVVLNOSAIWLLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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